2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate
Overview
Description
2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate is a chemical compound with the molecular formula C9H7ClF3NO3S2 and a molecular weight of 333.737 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate can be synthesized through several methods. One efficient method involves the reaction of 2-chloro-3-methylbenzothiazole with trifluoromethanesulfonic acid under controlled conditions . The reaction typically occurs at room temperature and yields the desired product in high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It is an efficient condensing agent for the preparation of thiol esters and amides under mild non-acidic conditions.
Common reagents used in these reactions include nucleophiles such as amines and thiols. The major products formed from these reactions are thiol esters and amides, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate has several scientific research applications:
Biology: It may be used in biochemical studies to modify proteins and peptides.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-3-methylbenzothiazolium trifluoromethanesulphonate involves its ability to act as a condensing agent. It facilitates the formation of thiol esters and amides by activating carboxylic acids and thiols, making them more reactive towards nucleophiles . The molecular targets and pathways involved in these reactions are primarily related to the activation of carboxylic acids and thiols.
Comparison with Similar Compounds
2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate can be compared with other similar compounds such as:
- 2-Chloro-1-methylpyridinium trifluoromethanesulphonate
- 2,3-Dimethylbenzothiazolium methyl sulfate
- 2,5-Dimethyl-3-ethylbenzothiazolium ethyl sulfate
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its high efficiency as a condensing agent under mild conditions, making it particularly valuable in organic synthesis.
Properties
IUPAC Name |
2-chloro-3-methyl-1,3-benzothiazol-3-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClNS.CHF3O3S/c1-10-6-4-2-3-5-7(6)11-8(10)9;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYSMSHCTRLEHY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210759 | |
Record name | 2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61765-15-9 | |
Record name | Benzothiazolium, 2-chloro-3-methyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61765-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061765159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-methylbenzothiazolium trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-methylbenzothiazolium trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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